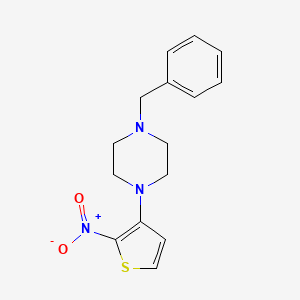

1-Benzyl-4-(2-nitro-3-thienyl)piperazine

Description

1-Benzyl-4-(2-nitro-3-thienyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 2-nitro-3-thienyl substituent at the N4 position.

Properties

Molecular Formula |

C15H17N3O2S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-benzyl-4-(2-nitrothiophen-3-yl)piperazine |

InChI |

InChI=1S/C15H17N3O2S/c19-18(20)15-14(6-11-21-15)17-9-7-16(8-10-17)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2 |

InChI Key |

ZKVIDOKDAAIBBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(SC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine typically involves the reaction of 1-benzylpiperazine with 2-nitro-3-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-nitro-3-thienyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products:

Reduction of the nitro group: 1-Benzyl-4-(2-amino-3-thienyl)piperazine.

Substitution of the benzyl group: Various substituted piperazines with different functional groups.

Scientific Research Applications

1-Benzyl-4-(2-nitro-3-thienyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-nitro-3-thienyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and thienyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Compounds:

- 1-Benzyl-4-(5-nitroaryl-thiadiazolyl)piperazine (): Features a 1,3,4-thiadiazole ring substituted with a nitroaryl group.

- 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine (): Replaces the thienyl group with a nitropyridine ring. Pyridine’s electron-deficient nature may increase metabolic stability compared to thienyl derivatives .

- 1-Benzyl-4-(5-bromopyridin-3-yl)piperazine (): Bromine substituents introduce steric bulk and lipophilicity, which could reduce solubility but enhance membrane permeability .

Impact of Nitro Group Positioning:

Receptor Binding and Selectivity:

- 5-HT1A Receptor Affinity (): Piperazines with acetylated coumarin linkers and ortho/meta-phenyl substituents show subnanomolar 5-HT1A binding. However, nitro groups on phenyl rings reduce affinity. The thienyl-nitro group in the target compound may offer a balance between selectivity and potency .

- 5-HT6 Receptor Activity (): 1-Benzyl-4-(piperazin-1-yl)-1H-indole derivatives exhibit moderate 5-HT6 binding (Ki = 72–916 nM). The nitro-thienyl group’s steric effects could further modulate receptor interactions .

Antimicrobial Activity ():**

- 1-Benzyl-4-(5-nitro-2-furfurylideneamino)piperazine inhibits Bacillus subtilis. coli) is unlikely .

Physicochemical Properties

Metabolic Stability ():**

- Piperazine rings are metabolic hotspots prone to deethylation and oxidation . The nitro-thienyl group’s electron-withdrawing effects could slow N-oxide formation, enhancing stability compared to unsubstituted benzylpiperazines .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.